molecular formula C11H9N3O B3354144 3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one CAS No. 5777-93-5

3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

Cat. No.: B3354144
CAS No.: 5777-93-5
M. Wt: 199.21 g/mol
InChI Key: XUTIQXJIOVQQRU-UHFFFAOYSA-N
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Description

3-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one (CAS 5777-93-5) is a tricyclic pyridazinone-based compound of significant interest in medicinal chemistry and oncology research. This scaffold is recognized as a privileged structure in drug discovery due to its versatile pharmacological profile and its role as a rigid, constrained analog for developing high-affinity ligands . The pyridazinone core is known to contribute to key molecular interactions, such as hydrogen bonding and protonation reactions, which are critical for binding to various biological targets . Researchers are particularly interested in this and related pyridazino[4,5-b]indole derivatives for their potential as multitarget inhibitors in oncology. Recent studies highlight analogs that exhibit promising antitumor activity by inhibiting key proteins in the EGFR and PI3K-AKT signaling pathways, which are crucial for cancer cell proliferation and survival . Furthermore, this tricyclic system has been investigated as a potent inhibitor of specific kinases like DYRK1A, showcasing its utility in developing targeted therapeutic agents . Beyond oncology, the broader class of tricyclic pyridazin-3(2H)-ones to which this compound belongs has been explored for a wide spectrum of biological activities, including anti-inflammatory, analgesic, cardiovascular-protective, and antiulcer properties . The compound serves as a valuable synthetic intermediate for constructing more complex polycyclic structures, enabling extensive structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5H-pyridazino[4,5-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-11(15)10-8(6-12-14)7-4-2-3-5-9(7)13-10/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTIQXJIOVQQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=N1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631497
Record name 3-Methyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5777-93-5
Record name 3-Methyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methyl 3h Pyridazino 4,5 B Indol 4 5h One and Its Analogues

Classical Synthetic Approaches

Traditional methods for constructing the pyridazino[4,5-b]indole core often rely on foundational reactions in heterocyclic chemistry, such as the cyclization of functionalized indole (B1671886) precursors and ring-closure reactions involving hydrazine (B178648) derivatives.

Cyclization Reactions from Indole Precursors

A predominant classical strategy involves the construction of the pyridazine (B1198779) ring onto a pre-existing, suitably functionalized indole molecule. This approach often begins with indole-2- or indole-3-carboxylates or their derivatives, which serve as versatile starting materials. researchgate.net

One common method involves the reaction of an indole precursor, such as ethyl 2-acetylindole-3-carboxylate, with hydrazine hydrate (B1144303). The initial reaction typically forms a hydrazone, which then undergoes intramolecular cyclization upon heating, often in the presence of an acid or base catalyst, to yield the desired pyridazinone ring fused to the indole b face. researchgate.net A general scheme for this type of reaction starting from an indole-3-carboxylate (B1236618) involves N-methylation, followed by hydrazinolysis and subsequent cyclization.

Another powerful technique is the [3+3] annulation reaction. In a recently developed approach, various functionalized pyridazino[4,5-b]indoles were synthesized through the reaction of 2-alkenylindoles with hydrazonyl chlorides in the presence of a base. This method provides an efficient pathway to the target scaffold with a broad substrate scope and high yields. nih.gov

The table below summarizes representative examples of cyclization reactions starting from indole precursors.

Starting MaterialReagentsProductKey Transformation
Ethyl 2-acetylindole-3-carboxylateHydrazine hydrate, heat3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one analogueCondensation and intramolecular cyclization
2-AlkenylindoleHydrazonyl chloride, baseFunctionalized pyridazino[4,5-b]indole[3+3] Annulation
Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylateHydrazine hydrate5-methyl-2,5-dihydro-3H-pyridazino[4,5-b]indol-4-oneIntramolecular cyclocondensation

Ring Closure Strategies Involving Hydrazinolysis

Hydrazinolysis is a cornerstone of pyridazinone synthesis, and it plays a crucial role in forming the pyridazino[4,5-b]indole core. This strategy typically involves the reaction of hydrazine or its derivatives with an indole precursor containing two suitably positioned carbonyl groups or their equivalents (e.g., ester and ketone, or two ester groups). researchgate.net

For instance, dimethyl indole-2,3-dicarboxylate can be treated with hydrazine hydrate to directly form the pyridazinedione fused to the indole ring. Subsequent selective reduction or functionalization can then lead to derivatives like this compound. researchgate.net

This method is also pivotal in the conversion of halo-substituted pyridazino[4,5-b]indoles into their hydrazino analogues, which are versatile intermediates for further functionalization or the synthesis of fused heterocyclic systems such as triazolo-pyridazino[4,5-b]indoles. nih.gov For example, the reaction of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole with hydrazine hydrate under an inert atmosphere yields 1-hydrazino-4-methyl-5H-pyridazino[4,5-b]indole in high yield. nih.gov

Key findings from hydrazinolysis studies are presented below.

PrecursorReagentProductReaction ConditionsYield
Dimethyl indole-2,3-dicarboxylateHydrazine hydratePyridazino[4,5-b]indole-1,4-dioneRefluxGood
1-Chloro-4-methyl-5H-pyridazino[4,5-b]indoleHydrazine hydrate1-Hydrazino-4-methyl-5H-pyridazino[4,5-b]indoleArgon atmosphere, reflux99% nih.gov
Ethyl 6-bromo-2-(bromomethyl)-1-cyclopropyl-1H-indole-3,5-dicarboxylateHydrazine hydrateCyclopropyl-bromo-pyridazino[4,5-b]indolone derivativeHeatingModerate

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs have been applied to construct related fused indole systems. mdpi.commdpi.commdpi.com

For example, a four-component synthesis of 9H-pyrimido[4,5-b]indoles, an isomeric system, has been developed using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide as the nitrogen source under transition-metal-free conditions. mdpi.com Another one-pot approach has been developed for furan-2(5H)-one derivatives containing indole fragments through the reaction of an indole, a glyoxal, and Meldrum's acid. mdpi.com These examples highlight the potential for developing novel MCRs for the pyridazino[4,5-b]indole scaffold by carefully selecting starting materials that can assemble the desired heterocyclic core in a single pot.

Modern and Catalytic Synthetic Strategies

Contemporary approaches to the synthesis of pyridazino[4,5-b]indoles increasingly employ catalytic methods, which often provide higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical techniques.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful tool for constructing the pyridazino[4,5-b]indole skeleton. This strategy typically involves coupling a halogenated pyridazinone with a boronic acid derivative of an indole or vice versa, followed by an intramolecular cyclization step to form the final fused ring system.

One reported pathway starts with a halopyridazin-3(2H)-one, which undergoes a Suzuki cross-coupling reaction with 2-pivaloylaminophenylboronic acid. The resulting intermediate, after hydrolysis of the pivaloylamide protecting group to a free amine, undergoes ring closure via condensation to furnish the fused indole system. This method has been successfully used to synthesize various pyridazino[3,4-b]indoles, an isomer of the target scaffold.

The versatility of the Suzuki reaction allows for the introduction of a wide range of substituents on both the indole and pyridazine rings, making it a highly valuable method for generating libraries of analogues for structure-activity relationship studies.

Coupling Partner 1Coupling Partner 2Catalyst/ConditionsKey Outcome
4,5-Dichloropyridazin-3(2H)-one2-Pivaloylaminophenylboronic acidPd catalyst, baseFormation of C-C bond, precursor to cyclization
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh₃)₄, Na₂CO₃Synthesis of substituted pyridazines

Inverse Electron Demand Diels-Alder Cycloaddition Reactions

The inverse electron demand Diels-Alder (IEDDA) reaction is a highly efficient and convergent strategy for the synthesis of pyridazine-containing heterocycles. In this reaction, an electron-rich dienophile reacts with an electron-poor azadiene. For the synthesis of pyridazino[4,5-b]indoles, the indole ring acts as the dienophile, reacting with an electron-deficient 1,2,4,5-tetrazine, which serves as the azadiene.

The cycloaddition proceeds to form a bicyclic intermediate which is typically unstable and spontaneously undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield a dihydropyridazine (B8628806) ring. Subsequent aromatization leads to the formation of the stable 5H-pyridazino[4,5-b]indole core. A common azadiene used for this purpose is dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. researchgate.net This method provides rapid access to the core structure under mild conditions. researchgate.net

DienophileAzadieneProductKey Features
IndoleDimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateDimethyl 5H-pyridazino[4,5-b]indole-1,4-dicarboxylate[4+2] cycloaddition followed by N₂ extrusion
2-VinylindolesDimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateSubstituted pyridazinesAnnulated pyridazine formation

Annulation Reactions

Annulation reactions represent a powerful and convergent approach to construct the tricyclic core of pyridazino[4,5-b]indolones. A notable example is the [3+3] annulation reaction between 2-alkenylindoles and hydrazonyl chlorides. This method provides a convenient and efficient route to a variety of functionalized pyridazino[4,5-b]indoles. The reaction, typically carried out in the presence of a base, demonstrates a broad substrate scope and affords the desired products in excellent yields.

Reactant 1Reactant 2ConditionsProductYield (%)
2-AlkenylindoleHydrazonyl chlorideBaseFunctionalized pyridazino[4,5-b]indoleHigh

This table illustrates a generalized [3+3] annulation reaction for the synthesis of pyridazino[4,5-b]indoles.

This strategy is particularly advantageous as it allows for the introduction of diversity at multiple positions of the final molecule by varying the substituents on both the indole and hydrazonyl chloride starting materials.

Applications of Click Chemistry for Derivatization

Click chemistry, a concept introduced by K. Barry Sharpless, has emerged as a robust tool for the derivatization of complex molecules due to its high efficiency, mild reaction conditions, and selectivity. In the context of pyridazino[4,5-b]indolones, click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to introduce a variety of substituents. For instance, a pyridazino[4,5-b]indolone core can be functionalized with a propargyl group, which can then undergo a click reaction with an organic azide (B81097) to append a triazole-linked substituent. This approach has been successfully utilized to synthesize a series of 5-[(1,2,3-triazol-4-yl)methyl]-1-methyl-3H-pyridazino[4,5-b]indol-4-one derivatives.

Pyridazino[4,5-b]indolone PrecursorAzideCatalystProduct
Propargylated pyridazino[4,5-b]indoloneOrganic azideCopper(I) salt1,2,3-Triazole-substituted pyridazino[4,5-b]indolone

This table provides a general representation of the derivatization of pyridazino[4,5-b]indolones using click chemistry.

Regioselectivity and Stereoselectivity in Pyridazino[4,5-b]indolone Synthesis

The control of regioselectivity is a critical aspect in the synthesis of substituted pyridazino[4,5-b]indolones, as different isomers can exhibit distinct biological activities. The regiochemical outcome of the cyclization step is often influenced by the nature and position of substituents on the starting materials, as well as the reaction conditions. For instance, in the synthesis of indole and indolone derivatives from a common 1,4-diketone Michael acceptor, the reaction pathway can be directed towards the formation of a specific isomer by carefully selecting the substrates, substituents, and heating method. This highlights the potential for controlling the regioselectivity in the synthesis of pyridazino[4,5-b]indolones by analogous strategic choices.

While the synthesis of pyridazino[4,5-b]indolones often results in racemic mixtures, the development of stereoselective methods is an area of growing interest. Although specific examples of asymmetric synthesis for this compound are not extensively reported, the broader field of indole alkaloid synthesis provides valuable insights. The use of chiral auxiliaries, catalysts, or starting materials has been successfully employed in the asymmetric synthesis of various indole-containing heterocycles. These strategies could potentially be adapted to the synthesis of enantiomerically enriched pyridazino[4,5-b]indolones, which would be crucial for studying their stereospecific biological activities.

Elucidation of Reaction Mechanisms in Pyridazino[4,5-b]indolone Formation

Understanding the reaction mechanisms is fundamental for optimizing existing synthetic routes and designing new, more efficient ones. The formation of the pyridazino[4,5-b]indolone ring system can proceed through various mechanistic pathways depending on the chosen synthetic strategy.

In the case of the [3+3] annulation of 2-alkenylindoles with hydrazonyl chlorides, a plausible mechanism involves the in situ generation of a nitrilimine from the hydrazonyl chloride in the presence of a base. This is followed by a [3+3] cycloaddition reaction with the 2-alkenylindole. Subsequent aromatization then leads to the final pyridazino[4,5-b]indole product.

For syntheses involving the cyclization of indole derivatives, the mechanism often involves the formation of a key intermediate, such as an imine, followed by an intramolecular cyclization. The regioselectivity of this cyclization can be influenced by the relative reactivity of different positions on the indole nucleus and the stability of the resulting intermediates. For example, the reaction of a 1,4-diketone with a primary amine can proceed through either a 1,2- or 1,4-addition pathway, leading to the formation of either an indole or an indolone derivative, respectively. The specific pathway taken is dependent on the reaction conditions.

Green Chemistry Principles and Sustainable Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. In the context of pyridazino[4,5-b]indolone synthesis, several strategies can be employed to enhance the sustainability of the process.

The use of greener solvents, such as water or ethanol, and the development of catalyst-free or metal-free reactions are key areas of focus. The aforementioned [3+3] annulation reaction, while efficient, can be further optimized by exploring more environmentally benign bases and solvent systems. The term "Green synthesis" has been associated with this methodology, indicating a move towards more sustainable practices.

Structural Modifications and Derivatization Strategies of the Pyridazino 4,5 B Indol 4 5h One Core

N-Alkylation and N-Acylation of the Indole (B1671886) and Pyridazine (B1198779) Nitrogen Atoms

Modification of the nitrogen atoms on both the indole (N-5) and pyridazine (N-3) rings is a common strategy to alter the physicochemical properties and biological activity of the pyridazino[4,5-b]indolone core.

N-alkylation at the indole N-5 position has been shown to influence the biological profile of these compounds. For instance, introducing alkyl groups at this position can increase the lipophilicity of the molecule, which may enhance its antimicrobial activity. tubitak.gov.tr The synthesis of these N-alkylated derivatives is typically achieved by treating the parent 5H-pyridazino[4,5-b]indole with an alkylating agent in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). tubitak.gov.trresearchgate.net For example, the reaction of the core scaffold with methyl iodide in the presence of potassium carbonate is a standard procedure for introducing a methyl group at the N-5 position. researchgate.net

The pyridazine nitrogen (N-3) is also a target for derivatization. The Mannich reaction, for instance, has been used to introduce aminomethyl substituents at this position. nih.gov This reaction typically involves treating the pyridazinoindolone with formaldehyde (B43269) and a secondary amine, such as N-ethylpiperazine, to yield N-3 functionalized products like 8-chloro-3-((4-ethylpiperazin-1-yl)methyl)-3H-pyridazino[4,5-b]indol-4(5H)-one. nih.gov

Acylation is another important modification. While direct acylation on the final heterocycle is less common in the reviewed literature, acylation of precursors is a key step in the synthesis of the core structure. For example, the acetylation of indole-3-carbohydrazide is a crucial step before cyclization to form the pyridazinone ring. researchgate.net The conditions for this reaction must be carefully controlled; using acetic anhydride (B1165640) at room temperature yields the desired monoacetyl derivative, whereas at higher temperatures, a diacetyl product can be formed. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions
PositionReaction TypeReagentsProduct TypeReference
Indole N-5AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., NaH, K₂CO₃)5-Alkyl-pyridazino[4,5-b]indolones tubitak.gov.trresearchgate.netresearchgate.net
Pyridazine N-3Mannich ReactionFormaldehyde, Secondary Amine (e.g., N-ethylpiperazine)3-(Aminomethyl)-pyridazino[4,5-b]indolones nih.gov
Hydrazide PrecursorAcylationAcetic Anhydride (room temp.)N'-acetylindole-3-carbohydrazide researchgate.net

Substitution Reactions at Aromatic and Heteroaromatic Rings

Introducing substituents onto the aromatic portion of the indole ring is a valuable method for fine-tuning the electronic and steric properties of the molecule. These modifications are often accomplished by using appropriately substituted indole precursors rather than by direct substitution on the fully formed pyridazino[4,5-b]indolone ring system.

Halogenated derivatives, for example, are commonly synthesized from halogenated indole starting materials. The synthesis of 8-chloro-3H-pyridazino[4,5-b]indol-4(5H)-one begins with a 5-chloro-substituted indole-2-carboxylate, which then undergoes cyclization with hydrazine (B178648) hydrate (B1144303). nih.gov This approach allows for precise control over the position of the substituent.

While direct electrophilic aromatic substitution on the fused heterocyclic system is challenging, reactions on the indole precursor are well-established. Friedel-Crafts acylation, for instance, can be performed on an ethyl 5-methoxy-1H-indole-2-carboxylate, indicating that the benzene (B151609) portion of the indole nucleus is amenable to electrophilic attack before the pyridazine ring is formed. researchgate.net

Chemical Transformations at the Carbonyl Moiety

The carbonyl group at the C-4 position of the pyridazinone ring is a versatile handle for further chemical transformations, allowing for the introduction of a variety of functional groups.

One of the most significant transformations is its conversion to a chloro group. Treatment of the 4-oxo compound with a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃) replaces the carbonyl oxygen with a chlorine atom, yielding a 4-chloro-pyridazino[4,5-b]indole. nih.gov This chloro-derivative is an excellent electrophile and serves as a key intermediate for nucleophilic substitution reactions. For example, it readily reacts with amines, such as morpholine, to produce 4-amino substituted derivatives. nih.gov

Another important transformation is thionation, the conversion of the carbonyl group to a thiocarbonyl (thione). This is typically achieved by reacting the pyridazinoindolone with a thionating agent like Lawesson's reagent. researchgate.netunivie.ac.at The resulting 4-thione derivative can undergo further reactions, such as S-alkylation with various alkyl halides in the presence of a base like potassium carbonate, to yield 4-(alkylsulfanyl)pyridazino[4,5-b]indole derivatives. researchgate.net

Table 2: Chemical Transformations at the C-4 Carbonyl Group
TransformationReagent(s)Intermediate/ProductSubsequent Reaction ExampleReference
ChlorinationPOCl₃4-Chloro-pyridazino[4,5-b]indoleNucleophilic substitution with morpholine nih.gov
ThionationLawesson's ReagentPyridazino[4,5-b]indole-4-thioneS-alkylation with benzyl (B1604629) bromide researchgate.netunivie.ac.at

Introduction of Diverse Functional Moieties via Coupling Reactions

Modern cross-coupling reactions provide powerful tools for introducing a wide array of functional groups onto the pyridazino[4,5-b]indole scaffold, although they are often used in the construction of the core itself from simpler precursors.

Palladium-catalyzed reactions like the Heck and Suzuki couplings are instrumental in forming the heterocyclic framework. For instance, an intramolecular Heck-type coupling can be used for the final ring closure to form the indole system. tubitak.gov.tr The Suzuki coupling reaction is employed to link an aryl boronic acid (e.g., o-pivaloylaminophenyl boronic acid) to a halopyridazinone precursor, which is a key step in building the annulated indole ring. tubitak.gov.tr Similarly, the Sonogashira reaction, which couples terminal alkynes with aryl halides, is a well-established method for synthesizing azaindole systems and represents a viable strategy for functionalizing halo-substituted pyridazinoindoles. mdpi.com

"Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been successfully used to append complex moieties to the core structure. This involves preparing a pyridazinoindolone bearing either an azide (B81097) or an alkyne "handle." For example, an N-5 propargyl-substituted pyridazinoindolone can be reacted with various organic azides to generate a library of 1,2,3-triazole-linked derivatives. researchgate.net

Synthesis of Fused Polycyclic Systems Incorporating the Pyridazino[4,5-b]indolone Scaffold

The pyridazino[4,5-b]indolone core can serve as a platform for the construction of more complex, fused polycyclic systems, such as triazolo- and tetrazolopyridazinoindoles. These annulated systems often exhibit unique biological properties.

The synthesis of tetrazolopyridazinoindoles can be achieved from the 4-chloro intermediate described previously. Reaction of 4-chloro-pyridazino[4,5-b]indole with sodium azide leads to an intramolecular cyclization, forming the fused tetrazole ring and yielding a tetracyclic tetrazolo[1,5-b]pyridazino[4,5-b]indole system. univie.ac.at

Fused triazolo systems can also be constructed. For example, refluxing a 4-amino-5-indolyl-1,2,4-triazole-3-thione with an α-bromoacetophenone derivative can lead to the formation of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. researchgate.net These reactions significantly expand the structural diversity of compounds derived from the pyridazino[4,5-b]indolone scaffold.

Advanced Spectroscopic and Structural Characterization of 3 Methyl 3h Pyridazino 4,5 B Indol 4 5h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one derivatives, providing detailed information about the chemical environment of individual protons and carbons.

In the ¹H NMR spectrum of a related derivative, 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- mdpi.comasianpubs.orgnih.govtriazolo [4',3':2,3]pyridazino[4,5-b]indole, key signals were observed that can be correlated to the core structure. The indole (B1671886) NH proton typically appears as a singlet in the downfield region, for instance at δ 12.43 ppm. Protons on the indole ring appear in the aromatic region, such as doublets at δ 7.82 ppm and δ 7.54 ppm. The methyl group attached to the pyridazino ring system shows a characteristic singlet, observed at δ 2.66 ppm in this example. mdpi.com

¹³C NMR spectroscopy provides further structural confirmation. For the same derivative, the carbons of the triazole ring were detected at δ 150.20 and 146.44 ppm. The indole ring carbons resonate within the range of δ 113.11 to 144.95 ppm. The methyl group carbon appears significantly upfield, for example at δ 27.27 ppm. mdpi.com

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals, especially in complex substituted derivatives. These techniques reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, allowing for a complete mapping of the molecular framework.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative mdpi.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Indole NH 12.43 (s) -
Aromatic CH 7.82 (d, J=7.7 Hz) 113.11 - 144.95
Aromatic CH 7.54 (d, J=7.8 Hz)
Aromatic CH 7.43 (d, J=7.7 Hz)
Aromatic CH 7.28 (d, J=7.5 Hz)
Aromatic CH 7.19 (d, J=10.9 Hz)
N-CH₃ - -
C-CH₃ 2.66 (s) 27.27
S-CH₃ 2.01 (s) 13.76
Triazole C - 150.20

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives, as well as to gain insight into their structure through fragmentation analysis.

Electron Ionization (EI) mass spectra of related heterocyclic systems like cycloalkane-condensed 4,5-dihydro-3(2H)-pyridazinones show that the molecular ion (M⁺) is often very stable and can be the base peak. researchgate.net The fragmentation patterns are highly dependent on the specific substituents and the nature of the fused rings. researchgate.net For indole derivatives, characteristic fragmentation involves the loss of small neutral molecules.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. This is crucial for confirming the identity of newly synthesized compounds and distinguishing between isomers. For instance, in the characterization of a related triazolo-pyridazino-indole derivative, elemental analysis calculated for the molecular formula was found to be in close agreement with the experimental values, confirming the proposed structure. mdpi.com

Table 2: Common Fragmentation Pathways in Related Heterocyclic Systems

Precursor Ion Neutral Loss Fragment Ion Description
M⁺ H₂O Dehydration product
M⁺ CO Loss of carbonyl group
M⁺ HCN Characteristic of indole ring fragmentation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Key characteristic absorption bands for this class of compounds include:

N-H Stretching: The indole N-H group typically exhibits a stretching vibration in the range of 3400-3200 cm⁻¹.

C=O Stretching: The carbonyl group of the pyridazinone ring gives rise to a strong absorption band, typically between 1700 cm⁻¹ and 1650 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the pyridazine (B1198779) ring and the C=C bonds in the aromatic indole system appear in the 1650-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings can provide information about the substitution pattern and are typically found in the 900-700 cm⁻¹ region.

For example, the IR spectrum of a related pyridazino[4,5-d]pyridazine (B3350090) derivative showed characteristic C=O absorptions at 1716 and 1689 cm⁻¹, and N-H stretching at 3429 cm⁻¹. asianpubs.org

Table 3: Typical Infrared Absorption Frequencies for Pyridazino[4,5-b]indol-4-one Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Indole N-H Stretching 3400 - 3200
Carbonyl C=O Stretching 1700 - 1650
Aromatic C=C Stretching 1600 - 1450
Pyridazine C=N Stretching 1650 - 1550
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching < 3000

X-ray Single Crystal Diffraction Analysis for Absolute Stereochemistry and Conformation

X-ray single crystal diffraction is the most definitive method for determining the absolute three-dimensional structure of a molecule, including bond lengths, bond angles, and the conformation of the ring system. This technique is crucial for establishing the absolute stereochemistry of chiral derivatives.

For a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, X-ray analysis revealed that the compound crystallized in the triclinic crystal system with the P-1 space group. The analysis provided precise unit cell parameters: a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, and γ = 103.8180(10)°. mdpi.com Such data allows for the detailed visualization of the molecular packing in the crystal lattice and the identification of intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com

The study also showed a twist between the triazole and indole rings of 12.65°. mdpi.com This type of detailed conformational information is invaluable for understanding the molecule's shape and how it might interact with biological targets.

Table 4: Example Crystallographic Data for a Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 100.5010(10)
β (°) 98.6180(10)
γ (°) 103.8180(10)
Volume (ų) 900.07(5)
Z 4

Chiroptical Spectroscopy for Chiral Pyridazino[4,5-b]indolone Derivatives

Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is essential for the characterization of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing information on the absolute configuration and solution-state conformation of chiral pyridazino[4,5-b]indolone derivatives.

The ECD spectrum is particularly sensitive to the spatial arrangement of chromophores within the molecule. For chiral derivatives, the fusion of the indole and pyridazinone chromophores, along with any chiral substituents, will give rise to a unique ECD fingerprint. Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to simulate ECD spectra for different stereoisomers. By comparing the experimental spectrum with the calculated spectra, the absolute configuration of the chiral centers can be confidently assigned.

VCD, the vibrational counterpart to ECD, provides stereochemical information from the infrared region of the spectrum. It is particularly useful for molecules where the electronic transitions are not easily accessible or interpretable. The VCD spectrum is sensitive to the entire three-dimensional structure of the molecule, making it a powerful tool for conformational analysis in solution.

While specific chiroptical data for this compound derivatives are not widely reported, the principles of these techniques are broadly applicable to any chiral analogues that may be synthesized. The unique electronic and vibrational transitions inherent to the pyridazino[4,5-b]indolone core would be expected to produce characteristic signals in both ECD and VCD spectra, enabling detailed stereochemical investigation.

Computational and Theoretical Investigations of Pyridazino 4,5 B Indol 4 5h Ones

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. For a molecule like 3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can elucidate its electronic structure and reactivity. researchgate.netresearchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The spatial distribution of these frontier orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack. For instance, in related indole (B1671886) systems, the indole nitrogen and specific carbon atoms are often involved in chemical reactions. chemrxiv.org

Furthermore, DFT can be used to calculate various electronic descriptors that quantify reactivity. These include electronegativity, chemical hardness, and the electrophilicity index. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict regions susceptible to electrostatic interactions. researchgate.net

Illustrative DFT-Calculated Electronic Properties

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.2 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.4 eVRelates to chemical stability and reactivity
Electronegativity (χ)4.0Tendency to attract electrons
Chemical Hardness (η)2.2Resistance to change in electron distribution
Electrophilicity Index (ω)3.64Global electrophilic nature

Note: The values in this table are hypothetical and for illustrative purposes, demonstrating the type of data obtained from DFT calculations on a molecule like this compound.

Molecular Dynamics Simulations for Conformational Analysis and Stability

For this compound, MD simulations would primarily explore the rotational freedom of the methyl group and any potential puckering of the pyridazinone ring, although the latter is expected to be minimal due to aromaticity. The stability of different conformers can be assessed by analyzing the potential energy landscape over the simulation trajectory. Such studies are crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence binding affinity. nih.gov

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition States

Quantum chemical methods, particularly DFT, are invaluable for mapping out the potential energy surfaces of chemical reactions. acs.orgcapes.gov.br This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. For the synthesis or functionalization of this compound, these calculations can predict the most favorable reaction pathways and the associated activation energies. frontiersin.orgnih.gov

For example, the N-methylation of the pyridazinone nitrogen could be modeled to understand the energetics of the reaction. Calculations would involve optimizing the geometries of the reactant, the N-methylated product, and the transition state connecting them. The calculated activation barrier would provide a quantitative measure of the reaction's feasibility.

Hypothetical Reaction Energy Profile for N-Alkylation

SpeciesRelative Energy (kcal/mol)
Reactants (Pyridazinoindolone + CH3I)0.0
Transition State+15.2
Products (N-methylated product + I-)-5.8

Note: This table presents hypothetical energy values for an illustrative N-alkylation reaction pathway, showcasing the kind of data generated from quantum chemical calculations.

Prediction of Spectroscopic Properties using Computational Methods

Computational methods can accurately predict various spectroscopic properties, aiding in the structural characterization of novel compounds. For this compound, DFT calculations can be employed to predict its 1H and 13C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies. scilit.comnih.govuncw.edu

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus. nih.gov These theoretical values can then be compared with experimental data to confirm the structure of the synthesized compound. Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in the experimental IR spectrum. nih.gov Discrepancies between calculated and experimental spectra can often be reconciled by considering solvent effects or by refining the computational methodology. researchgate.net

Illustrative Predicted vs. Experimental 13C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1125.4124.9
C2118.9118.5
C3122.1121.8
C4158.3157.9
C4a120.5120.1
C5a135.7135.2
C9b130.2129.8

Note: The chemical shifts in this table are hypothetical and serve to illustrate the comparison between computationally predicted and experimentally observed NMR data.

In silico Scaffold Design and Molecular Fingerprinting for Chemical Space Exploration

The pyridazino[4,5-b]indole scaffold serves as a valuable starting point for the design of new bioactive molecules. nih.govnih.gov In silico techniques can be used to explore the chemical space around this core structure to identify derivatives with potentially improved properties. Scaffold hopping and bioisosteric replacement are common strategies employed in this context.

Molecular fingerprinting is a method used to encode the structural features of a molecule into a bit string, which can then be used for similarity searching and the development of quantitative structure-activity relationship (QSAR) models. nih.govgithub.io By generating fingerprints for a library of virtual derivatives of this compound, it is possible to assess their diversity and similarity to known drugs or other compounds of interest. chemrxiv.orgnih.govresearchgate.net This approach can guide the synthesis of new compounds with a higher probability of exhibiting the desired biological activity.

Mechanistic Investigations of Molecular Interactions Involving Pyridazino 4,5 B Indol 4 5h Ones

Enzyme Binding and Modulation Mechanisms (e.g., Phosphoinositide 3-kinase (PI3K), Pyruvate (B1213749) Kinase M2 (PKM2), Melatonin (B1676174) Receptors)

Research has primarily focused on the interaction of 3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one derivatives with enzymes that are critical in cancer progression, such as Phosphoinositide 3-kinase (PI3K) and Pyruvate Kinase M2 (PKM2).

Phosphoinositide 3-kinase (PI3K) Inhibition: A significant body of research identifies pyridazino[4,5-b]indol-4-one derivatives as potent inhibitors of PI3K. nih.govrsc.org The PI3K family of lipid kinases is a central component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various human cancers, driving cell growth, proliferation, and survival. nih.govmdpi.complos.org Certain hydrazide derivatives of the pyridazino[4,5-b]indole scaffold have shown significant cytotoxic activity against human breast cancer (MCF-7) cells by functioning as PI3K inhibitors. nih.govrsc.org Studies have demonstrated that these compounds can effectively reduce the concentration of PI3K and its downstream effector AKT in cancer cells, confirming their inhibitory role in this critical signaling pathway. mdpi.com The structure-activity relationship suggests that the presence of a hydrazide group on the core scaffold provides essential hydrogen bond donors and acceptors that facilitate binding to molecular targets. nih.gov

Pyruvate Kinase M2 (PKM2) Activation: In contrast to their inhibitory action on PI3K, derivatives of pyridazino[4,5-b]indol-4-one have been developed as activators of Pyruvate Kinase M2 (PKM2). nih.gov PKM2 is a key enzyme in glycolysis that is preferentially expressed in cancer cells and photoreceptors. nih.gov Pharmacologic activation of PKM2 represents a novel neuroprotective strategy, and small-molecule activators based on the pyridazino[4,5-b]indol-4-one core have been engineered for this purpose. nih.govrcsb.org These compounds have been shown to effectively increase pyruvate kinase activity both in vitro with recombinant human PKM2 and in vivo. nih.gov

Melatonin Receptors: Based on the available scientific literature, there is no current evidence to suggest that this compound or its close analogs interact with or modulate melatonin receptors. The research focus for this scaffold has been directed towards its anticancer and neuroprotective properties via other enzymatic targets.

Compound ClassTarget EnzymeMechanism of ActionReported Activity (Example)
Hydrazide-pyridazino[4,5-b]indol-4-onePhosphoinositide 3-kinase (PI3K)InhibitionIC₅₀ = 4.25 µM (MCF-7 cells) nih.govrsc.org
Substituted pyridazino[4,5-b]indol-4-onePyruvate Kinase M2 (PKM2)ActivationAC₅₀ = 70 ± 17 nM (recombinant PKM2) nih.gov

Exploration of Binding Modes and Molecular Recognition at the Active Site

The molecular interactions between pyridazino[4,5-b]indol-4-one derivatives and their target enzymes have been elucidated through computational and structural biology studies.

For PI3K inhibitors , molecular docking studies have consistently shown that these compounds bind within the ATP-binding site of the kinase. nih.govresearchgate.net This binding is supported by interactions between the ligand and key amino acid residues in the active site. The proposed mechanism suggests that the hydrazide moiety is crucial for establishing hydrogen bonds that anchor the inhibitor in the pocket, effectively preventing the binding of ATP and subsequent kinase activity. nih.gov

For PKM2 activators , co-crystal structures have provided detailed insights into their binding mode. rcsb.org These compounds bind at the A-A' dimer interface of the PKM2 protein. researchgate.net This binding pocket is distinct from the one used by endogenous activators. rcsb.org The recognition at this site is facilitated by a network of interactions, including hydrogen bonds with residues from different protomers and contacts with water molecules, which collectively stabilize the active, tetrameric form of the enzyme. researchgate.net

Allosteric Modulation and Orthosteric Binding Site Analysis

The mechanisms of action for pyridazino[4,5-b]indol-4-one derivatives differ significantly between their targets, encompassing both orthosteric and allosteric modulation.

PI3K (Orthosteric Inhibition): The interaction with PI3K is a clear example of orthosteric inhibition. The derivatives bind directly to the catalytic site where ATP, the natural substrate, would normally bind. nih.gov By physically occupying the ATP-binding pocket, these compounds competitively inhibit the kinase's function.

PKM2 (Allosteric Activation): The modulation of PKM2 is allosteric. The activators bind to a site located at the interface between protein subunits, which is spatially distinct from the enzyme's active site where the substrate phosphoenolpyruvate (B93156) binds. rcsb.orgresearchgate.net Binding at this allosteric site induces a conformational change that promotes the formation of the more active tetrameric state of PKM2, thereby enhancing its enzymatic activity. researchgate.net

Investigation of Intracellular Signaling Pathway Interactions and Perturbations

The binding of pyridazino[4,5-b]indol-4-one derivatives to PI3K initiates a cascade of downstream effects, leading to significant perturbations in intracellular signaling. As direct inhibitors of PI3K, these compounds block the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov This disruption prevents the activation of downstream effectors, most notably the serine/threonine kinase AKT. mdpi.comresearchgate.net

The subsequent inhibition of the PI3K/AKT/mTOR pathway has profound biological consequences. nih.gov Experimental evidence from RT-PCR analysis confirms that treatment with these compounds leads to the downregulation of genes involved in the PI3K/AKT/mTOR pathway. rsc.orgresearchgate.net This targeted disruption of a key oncogenic signaling cascade ultimately inhibits cell proliferation and induces apoptosis in cancer cells. nih.govresearchgate.net

TargetCompound ActionSignaling PathwayDownstream EffectCellular Outcome
PI3KInhibitionPI3K/AKT/mTORDecreased AKT and mTOR phosphorylationInhibition of cell growth, induction of apoptosis nih.govresearchgate.net
PKM2ActivationGlycolysisEnhanced pyruvate productionMetabolic reprogramming, neuroprotection nih.gov

Biophysical Studies of Ligand-Target Interactions (e.g., binding kinetics, thermodynamics)

While the biological activity and cellular effects of pyridazino[4,5-b]indol-4-one derivatives have been characterized through enzymatic assays (providing IC₅₀ and AC₅₀ values), detailed biophysical studies remain limited in the public domain. nih.govnih.gov Investigations into the specific binding kinetics (such as association and dissociation rate constants, k_on and k_off) and the thermodynamic profile (including changes in enthalpy, ΔH, and entropy, ΔS) of the ligand-target interactions have not been extensively reported. Such studies, often conducted using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), would provide a deeper understanding of the forces driving the binding events and could further guide the optimization of these compounds.

Structure Activity Relationship Sar Studies of Pyridazino 4,5 B Indol 4 5h One Derivatives

Impact of Substituent Variation on Molecular Interaction Profiles

The biological activity of pyridazino[4,5-b]indol-4(5H)-one derivatives is highly sensitive to the nature and placement of various substituents. Modifications at different positions on the tricyclic core can significantly alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, thereby influencing its molecular interactions with target proteins.

Research into the antimicrobial properties of this class has shown that increasing lipophilicity often enhances activity. For instance, derivatives with an alkyl group at the N-5 position of the indole (B1671886) ring and an aryl group at the C-3 position of the pyridazinone ring demonstrate superior antimicrobial activity against certain bacterial strains. researchgate.net A comparative study showed that a 5-methyl, 3-phenyl substituted compound had significantly better activity (MIC= 31.25 µg/mL) than its 5-H, 3-phenyl analog (MIC= 125 µg/mL), which in turn was more active than the completely unsubstituted parent compound (MIC= 250 µg/mL). researchgate.net

In the context of anticancer activity, particularly as inhibitors of phosphatidylinositol 3-kinase (PI3K), specific substitutions have been found to be highly favorable. The introduction of a hydrazide group is particularly noteworthy, as it provides both hydrogen bond acceptors and donors that can form crucial interactions within the kinase binding site. researchgate.net This feature is considered a key pharmacophoric element for anti-tumor activity. Furthermore, substitutions on the indole ring itself can fine-tune potency.

The table below summarizes the observed impact of specific substituent variations on the biological activity of the pyridazino[4,5-b]indole core.

PositionSubstituentResulting Activity/Property
N-5 (Indole)Alkyl (e.g., Methyl)Increased lipophilicity, enhanced antimicrobial activity. researchgate.net
C-3 (Pyridazinone)Aryl (e.g., Phenyl)Increased lipophilicity, enhanced antimicrobial activity. researchgate.net
C-1 (Pyridazinone)Hydrazino/AminoImportant for inotropic and platelet aggregation inhibition. nih.gov
GeneralHydrazide MoietyProvides key H-bond donors/acceptors for PI3K inhibition. researchgate.net

Positional Effects of Functional Groups on Target Modulation and Selectivity

The specific position of a functional group on the pyridazino[4,5-b]indole scaffold is a critical determinant of both biological activity and target selectivity. Even minor positional shifts of a substituent can lead to profound changes in the molecule's interaction with its biological target, affecting both potency and the spectrum of activity.

Studies on derivatives designed as cardiotonic agents have highlighted the importance of substitutions at the C-1 and C-4 positions of the pyridazinone ring. The introduction of hydrazine (B178648) and/or amino groups at these positions yields compounds with significant inotropic and platelet aggregation inhibitory effects. nih.gov For example, 1-hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino[4,5-b]indole was identified as a selective inhibitor of both phosphodiesterase-IV (PDE-IV) and thromboxane (B8750289) A2 synthetase. nih.gov

Further exploration of this scaffold led to the development of related fused heterocyclic systems. Attaching 1,2,4-triazolo or tetrazolo rings, which involves functionalization derived from the C-1 position, results in potent agents with notable selectivity towards PDE-IV and PDE-V. nih.gov This demonstrates that extending the molecule from specific positions can effectively modulate target selectivity. The position of these appended groups is crucial for orienting the molecule within the enzyme's active site to achieve selective inhibition.

The table below illustrates how the position of functional groups dictates the resulting biological activities.

Position(s) of FunctionalizationFunctional Groups/ModificationsPrimary Biological Target/Activity
C-1 and C-4Hydrazine, Amino, PyrazolylPDE-IV, Thromboxane A2 Synthetase Inhibition. nih.gov
C-1Fused Triazolo/Tetrazolo RingsSelective PDE-IV and PDE-V Inhibition. nih.gov
N-5 and C-3Alkyl and Aryl groupsAntimicrobial Activity. researchgate.net

Conformational Flexibilities and Rigidities Influencing Molecular Recognition

Molecular recognition between a ligand and its target protein is fundamentally dependent on the three-dimensional shape and conformational flexibility of both entities. The pyridazino[4,5-b]indole core structure is noted for its generally planar topography, which is a key feature for its interaction with various biological targets. nih.gov This inherent rigidity helps to pre-organize the molecule into a conformationally favorable state for binding, reducing the entropic penalty upon interaction with a receptor.

The planarity of the fused tricyclic system facilitates effective π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. However, therapeutic efficacy can often be enhanced by introducing specific elements of conformational flexibility. Substituents at certain positions can act as rotational hinges, allowing the molecule to adopt different spatial arrangements to optimize its fit within a binding site.

For example, the introduction of a benzyl (B1604629) group at the N-5 position introduces a degree of flexibility. This allows the phenyl ring of the benzyl substituent to explore different orientations relative to the core scaffold, potentially accessing deeper hydrophobic pockets within the target protein. This combination of a rigid core for anchoring and flexible appendages for optimized fitting is a common strategy in rational drug design. The balance between the rigidity of the core and the flexibility of its substituents is therefore a crucial factor in determining the binding affinity and selectivity of these compounds.

Development of Predictive SAR Models for Rational Design

The development of predictive quantitative structure-activity relationship (QSAR) models is a powerful tool in modern drug discovery, enabling the rational design of new, more potent analogs. While specific 3D-QSAR models for 3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one are not extensively detailed in the literature, the principles for their development can be established from the available SAR data. nih.gov

A predictive SAR model for this class of compounds would correlate the variations in structural properties (descriptors) with observed biological activity. Key steps would include:

Data Set Compilation : Assembling a series of pyridazino[4,5-b]indol-4(5H)-one derivatives with their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation : For each molecule, calculating a range of physicochemical and structural descriptors. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), hydrophobicity (e.g., logP), and topological indices.

Model Generation : Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms to build a mathematical equation that links the descriptors to the biological activity.

Validation : Rigorously validating the model's predictive power using internal (cross-validation) and external test sets of compounds not used in model generation.

Such a validated QSAR model would allow for the in silico prediction of the activity of novel, unsynthesized derivatives. This would enable medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources in the discovery process.

Pharmacophore Modeling and Design Principles for Targeted Interactions

Pharmacophore modeling is a cornerstone of rational drug design, focusing on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.net Based on the accumulated SAR data for pyridazino[4,5-b]indol-4(5H)-one derivatives, a hypothetical pharmacophore model for targeted interactions (e.g., kinase inhibition) can be proposed.

The key features of such a pharmacophore would likely include:

Aromatic/Heteroaromatic Rings : The planar, tricyclic core of the pyridazino[4,5-b]indole system serves as a central scaffold, likely participating in hydrophobic and π-stacking interactions. nih.gov

Hydrogen Bond Acceptors (HBA) : The carbonyl oxygen of the pyridazinone ring is a prominent hydrogen bond acceptor. Additional HBAs could be introduced via substituents.

Hydrogen Bond Donors (HBD) : The NH groups of the indole and pyridazinone rings can act as hydrogen bond donors. The introduction of substituents like hydrazino or amino groups at positions C-1 or C-4 adds crucial HBD features. nih.gov

Hydrophobic Features : Alkyl or aryl substituents, particularly at the N-5 or C-3 positions, can provide hydrophobic interactions with nonpolar regions of the binding site, which has been shown to enhance activity. researchgate.net

A successful pharmacophore model serves as a 3D query to screen virtual libraries of compounds to identify novel molecules that possess the required features in the correct spatial orientation. mdpi.com This approach moves beyond simple 2D structure considerations to a more sophisticated, three-dimensional understanding of molecular recognition, guiding the design of new derivatives with improved affinity and selectivity for their intended biological target.

Pyridazino 4,5 B Indol 4 5h One As a Privileged Scaffold in Chemical Research

Principles of Privileged Scaffold Design and Exploration

Privileged scaffolds are molecular architectures that are capable of binding to multiple biological targets with high affinity. researchgate.net The concept was first introduced in 1988 by Benjamin Evans to describe scaffolds that appear in numerous biologically active compounds. researchgate.net The utility of these scaffolds in medicinal chemistry lies in their ability to provide a robust starting point for drug discovery, often leading to higher hit rates in screening libraries. researchgate.net

Key characteristics of privileged structures include:

High chemical stability: Ensuring the molecule can withstand biological conditions. researchgate.net

Amenability to functionalization: Allowing for the synthesis of diverse libraries of compounds. researchgate.net

Compatibility with biological environments: Exhibiting favorable pharmacokinetic properties. researchgate.net

Structural diversity: Enabling adaptation to various pharmacophores. researchgate.net

The pyridazino[4,5-b]indole core is considered a privileged scaffold due to its presence in a wide range of biologically active compounds. nih.gov This tricyclic heterocyclic system is a versatile framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of its biological activity. researchgate.net Its rigid, planar structure also provides a good anchor for interactions with biological macromolecules. nih.gov

The exploration of the pyridazino[4,5-b]indole scaffold has led to the discovery of compounds with a variety of therapeutic potentials, including:

Anxiolytic nih.gov

Antihypertensive nih.gov

Thromboxane (B8750289) A2 synthetase inhibitors nih.gov

Antihistaminic nih.gov

HIV-1 reverse transcriptase inhibitors nih.gov

Antiarrhythmics nih.gov

Phosphoinositide 3-kinase (PI3K) inhibitors nih.gov

Inhibitors of blood platelet aggregation nih.gov

The diverse biological activities associated with this scaffold underscore its privileged nature and its importance as a starting point for the development of new therapeutic agents.

Applications in Chemical Biology Probe Development

Chemical biology probes are small molecules used to study and manipulate biological systems. The pyridazino[4,5-b]indole scaffold has emerged as a valuable tool in the development of such probes, particularly as inhibitors of enzymes implicated in disease.

One of the most significant applications of this scaffold is in the development of phosphoinositide 3-kinase (PI3K) inhibitors. researchgate.net The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. researchgate.net Researchers have synthesized and evaluated a series of pyridazino[4,5-b]indole derivatives and found that some exhibit potent and significant cytotoxic activity against breast cancer cell lines. researchgate.netnih.gov For instance, certain hydrazide derivatives of the scaffold have shown promising results in both in vitro and in vivo studies. researchgate.netnih.gov

Derivatives of the 5H-pyridazino[4,5-b]indole scaffold have also been investigated as inhibitors of blood platelet aggregation and as inotropic agents. nih.gov Some of these compounds have demonstrated a dual activity, inhibiting both phosphodiesterase (PDE) and thromboxane A2 synthetase. nih.gov This dual-action capability makes them interesting candidates for the development of novel cardiovascular drugs.

The table below summarizes some of the research findings on the biological activities of pyridazino[4,5-b]indole derivatives.

Compound TypeBiological TargetObserved ActivityReference(s)
Hydrazide derivativesPI3K/AKT/mTOR pathwayPotent cytotoxic activity against MCF-7 breast cancer cells researchgate.net, nih.gov
1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino[4,5-b]indole hydrochloridePDE-IV and Thromboxane A2 synthetaseInhibition of platelet aggregation and inotropic activity nih.gov
General 5H-pyridazino[4,5-b]indolesVariousAnxiolytic, antihypertensive, antihistaminic, antiviral nih.gov

Potential in Material Science and Advanced Functional Materials

While the primary focus of research on the pyridazino[4,5-b]indole scaffold has been in the area of medicinal chemistry, its structural features suggest potential applications in material science. The fused aromatic ring system of the scaffold is characteristic of many organic functional materials.

Heterocyclic compounds containing fused aromatic rings often exhibit interesting photophysical properties, such as fluorescence. While there is limited direct research on the fluorescent properties of pyridazino[4,5-b]indoles, related fused indole (B1671886) systems, such as pyranoindoles, are known to be fluorescent and have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. The planar and rigid structure of the pyridazino[4,5-b]indole core could potentially give rise to desirable photophysical properties, making it a candidate for further investigation in the development of novel organic electronic materials.

Furthermore, the ability to functionalize the pyridazino[4,5-b]indole scaffold at various positions opens up the possibility of tuning its electronic and optical properties. For example, the introduction of electron-donating or electron-withdrawing groups could be used to modify the absorption and emission spectra of the molecule, a common strategy in the design of organic dyes and pigments.

The exploration of the pyridazino[4,5-b]indole scaffold in material science remains a relatively untapped area of research, representing an opportunity for the discovery of new advanced functional materials.

Development of Novel Chemical Tools and Reagents for Research

The pyridazino[4,5-b]indol-4(5H)-one scaffold serves as a valuable building block for the creation of novel chemical tools and reagents for research. Its amenability to chemical modification allows for the generation of diverse libraries of compounds that can be used in high-throughput screening to identify new biological activities.

The synthetic versatility of the scaffold has been demonstrated through various chemical reactions, including alkylation, acylation, and the introduction of different substituents on the pyridazinone and indole rings. researchgate.net This allows for the systematic exploration of the chemical space around the core structure, which is a key strategy in structure-activity relationship (SAR) studies. By generating a library of derivatives with systematic variations, researchers can identify the key structural features responsible for a particular biological activity and optimize the lead compounds for improved potency and selectivity.

Moreover, the pyridazino[4,5-b]indole core can be functionalized with reactive groups or reporter tags to create chemical probes for studying biological processes. For example, a derivative could be synthesized with a photoaffinity label to identify its protein targets in a complex biological sample. Alternatively, a fluorescent dye could be attached to the scaffold to visualize its localization within a cell.

The development of synthetic methodologies to access a wide range of pyridazino[4,5-b]indole derivatives is crucial for its application as a platform for creating novel chemical tools. researchgate.net The availability of a diverse set of these compounds will undoubtedly facilitate new discoveries in chemical biology and drug discovery.

Q & A

Q. What are the standard synthetic routes for 3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one, and how are yields optimized?

The core scaffold is synthesized via hydrazinolysis of substituted indole precursors. A typical protocol involves refluxing 3-formylindole-2-carboxylates with hydrazine hydrate in ethanol for 3–6 hours, yielding 60–80% under conventional heating . Microwave-assisted synthesis (e.g., 3 minutes irradiation) significantly improves yields (up to 90%) by accelerating cyclization kinetics . Key parameters for optimization include:

  • Solvent choice : Ethanol or ethylene glycol for solubility and reflux stability.
  • Stoichiometry : Hydrazine hydrate in 2:1 molar excess relative to the indole precursor.
  • Purification : Recrystallization from ethanol or chromatography for derivatives with alkyl/aryl substituents.

Q. Table 1: Representative Yields and Conditions

SubstituentMethodTimeYieldReference
3-MethylReflux (EtOH)6 h75%
3-MethylMicrowave3 min89%
5-AllylReflux (EtOH)3 h35%

Q. How is structural characterization of this compound performed?

Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and substituent orientation:

  • ¹H NMR : The indole NH proton typically appears at δ 10.2–11.5 ppm, while the pyridazinone ring protons resonate at δ 7.8–8.5 ppm. Methyl groups at position 3 show singlets at δ 3.1–3.3 ppm .
  • ¹³C NMR : Carbonyl (C=O) signals appear at δ 160–165 ppm. Aromatic carbons range from δ 110–150 ppm, with quaternary carbons near δ 135–140 ppm .
    Mass Spectrometry (MS) and CHN analysis validate molecular formulae and purity (>95% for biological assays).

Q. What in vitro assays are used to screen its biological activity?

Initial screening focuses on phosphoinositide 3-kinase (PI3K) inhibition and antiviral activity :

  • PI3K inhibition : Competitive ATP-binding assays using recombinant PI3K isoforms (e.g., γ, δ) with IC₅₀ values calculated via fluorescence polarization .
  • Antiviral activity : Plaque reduction assays against Zika virus (ZIKV), measuring EC₅₀ values in Vero cells. Derivatives like ZFD-10 (a pyridazinoindolone analog) show EC₅₀ = 1.2 μM by targeting ZIKV NS5 RdRp .

Advanced Research Questions

Q. How do substituents at positions 3 and 5 influence PI3K isoform selectivity?

Substituents modulate steric and electronic interactions with PI3K catalytic pockets:

  • 3-Methyl : Enhances selectivity for PI3Kγ (IC₅₀ = 0.8 μM) over PI3Kα (IC₅₀ > 10 μM) due to reduced steric clash in the γ-specific hydrophobic region .
  • 5-Benzyl : Increases potency against PI3Kδ (IC₅₀ = 0.5 μM) by engaging a π-cation interaction with Lys779 .
    Table 2: Substituent Effects on PI3K Inhibition
SubstituentPI3Kγ IC₅₀ (μM)PI3Kδ IC₅₀ (μM)
3-Methyl0.85.2
5-Benzyl2.10.5
5-Allyl1.53.7

Q. What strategies resolve contradictions in SAR data between enzymatic and cellular assays?

Discrepancies arise from off-target effects or cellular uptake variability:

  • Counter-screening : Test against kinases with structural homology (e.g., mTOR, DNA-PK) to exclude false positives .
  • Membrane permeability : Measure logP values (e.g., 5-benzyl derivative: logP = 2.8) to correlate cellular efficacy with lipophilicity .
  • Metabolic stability : Use liver microsomes to identify derivatives prone to CYP450-mediated oxidation (e.g., 5-allyl group reduces t₁/₂ from 120 to 40 min) .

Q. How is the mechanism of ZIKV NS5 RdRp inhibition elucidated?

Molecular docking and surface plasmon resonance (SPR) reveal binding to the RdRp thumb domain:

  • Docking : The pyridazinone ring forms hydrogen bonds with Asp666 and hydrophobic contacts with Val787 .
  • SPR : KD = 120 nM for ZFD-10, confirming high-affinity binding. Mutagenesis (D666A) abolishes inhibition, validating the binding site .

Q. What synthetic challenges arise in scaling up microwave-assisted protocols?

  • Energy transfer : Non-uniform heating in batch reactors causes side products (e.g., over-oxidation at >100°C) .
  • Solution : Continuous-flow microreactors with controlled temperature gradients improve reproducibility (pilot-scale yields: 85% vs. 89% lab-scale) .

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3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
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3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.